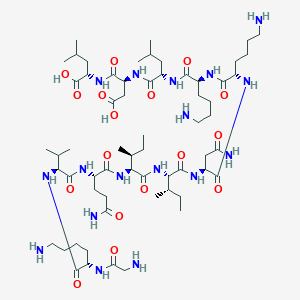
Tau Peptide (273-284)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tau Peptide (273-284) is a fragment of the tau protein, which is a microtubule-associated protein essential for the development and maintenance of the nervous system. This peptide encompasses the PHF6* region, which plays a central role in tau aggregation. Tau dysfunction is associated with a class of diseases called tauopathies, where tau is found in an aggregated form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tau Peptide (273-284) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Cleavage of the peptide from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Tau Peptide (273-284) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Tau Peptide (273-284) can undergo various chemical reactions, including:
Oxidation: Oxidation of methionine residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid substitution through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific enzymes or chemical reagents for mutagenesis.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxide or sulfone derivatives, while reduction will yield reduced forms of the peptide.
Applications De Recherche Scientifique
Tau Peptide (273-284) has numerous applications in scientific research:
Chemistry: Used in studies of peptide aggregation and folding.
Biology: Investigated for its role in tauopathies and neurodegenerative diseases.
Medicine: Potential target for therapeutic interventions in diseases like Alzheimer’s.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
Tau Peptide (273-284) exerts its effects primarily through its role in tau aggregation. The peptide can self-assemble into oligomers and fibrils, which are characteristic of tauopathies. The molecular targets include microtubules and other tau molecules, leading to the formation of neurofibrillary tangles. The pathways involved are related to protein misfolding and aggregation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aβ Peptide: Another peptide involved in neurodegenerative diseases, specifically Alzheimer’s.
α-Synuclein: A protein associated with Parkinson’s disease.
Uniqueness
Tau Peptide (273-284) is unique due to its specific role in tau aggregation and its involvement in tauopathies. Unlike Aβ and α-synuclein, which are associated with different neurodegenerative diseases, Tau Peptide (273-284) is specifically linked to tau-related pathologies .
Conclusion
Tau Peptide (273-284) is a crucial fragment of the tau protein with significant implications in neurodegenerative diseases. Its synthesis, chemical reactions, and applications in research make it a valuable compound for scientific exploration and potential therapeutic development.
Propriétés
Formule moléculaire |
C62H113N17O17 |
|---|---|
Poids moléculaire |
1368.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C62H113N17O17/c1-11-35(9)50(79-61(94)51(36(10)12-2)78-55(88)40(22-23-45(67)80)72-59(92)49(34(7)8)77-54(87)37(19-13-16-24-63)69-47(82)31-66)60(93)75-42(29-46(68)81)57(90)71-38(20-14-17-25-64)52(85)70-39(21-15-18-26-65)53(86)73-41(27-32(3)4)56(89)74-43(30-48(83)84)58(91)76-44(62(95)96)28-33(5)6/h32-44,49-51H,11-31,63-66H2,1-10H3,(H2,67,80)(H2,68,81)(H,69,82)(H,70,85)(H,71,90)(H,72,92)(H,73,86)(H,74,89)(H,75,93)(H,76,91)(H,77,87)(H,78,88)(H,79,94)(H,83,84)(H,95,96)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-,51-/m0/s1 |
Clé InChI |
IRMXFFYUSSJOLP-JMSLSRMMSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CN |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


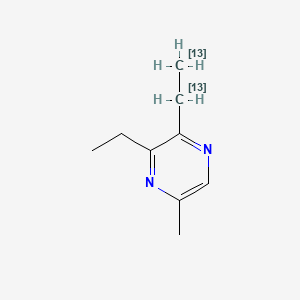
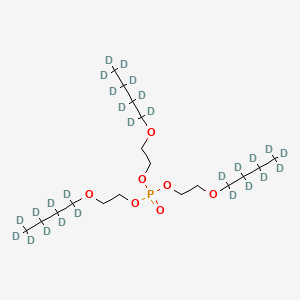
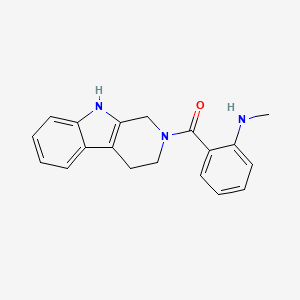
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375688.png)
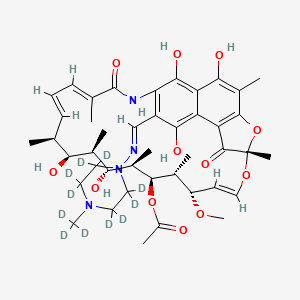
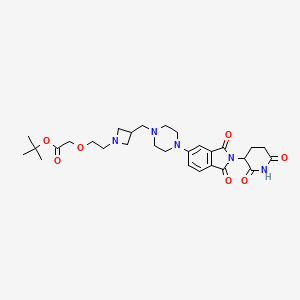
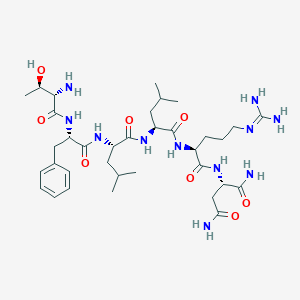
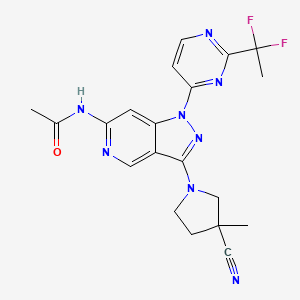
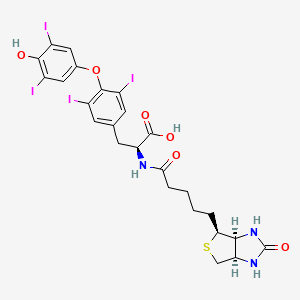
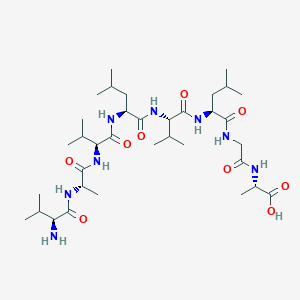
![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)


![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)
